molecular formula C7H10N4O2S B6519865 2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide CAS No. 946221-94-9

2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide

Cat. No.: B6519865
CAS No.: 946221-94-9
M. Wt: 214.25 g/mol
InChI Key: ONUGQNOARYBYLQ-UHFFFAOYSA-N
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Description

2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a heterocyclic compound that features a unique fusion of triazole and thiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Mechanism of Action

Target of Action

The primary target of 2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is Shikimate dehydrogenase , an essential protein for the biosynthesis of the chorismate end product . This protein is a highly promising therapeutic target, especially for the discovery and development of new-generation anti-TB agents .

Mode of Action

The compound interacts with its target, Shikimate dehydrogenase, by inhibiting its function . This inhibition disrupts the biosynthesis of the chorismate end product, which is crucial for the survival of certain bacteria .

Biochemical Pathways

The affected pathway is the shikimate pathway , which is responsible for the biosynthesis of the chorismate end product . The inhibition of Shikimate dehydrogenase disrupts this pathway, leading to a deficiency in chorismate, which is a precursor for the synthesis of aromatic amino acids and other aromatic compounds in bacteria .

Pharmacokinetics

The structure-activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, which are structurally similar to the compound , have been studied . In silico pharmacokinetic and molecular modeling studies have also been summarized , which could provide insights into the ADME properties of the compound.

Result of Action

The result of the compound’s action is the inhibition of Shikimate dehydrogenase, leading to a disruption in the shikimate pathway . This disruption results in a deficiency in chorismate, affecting the survival of certain bacteria .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide are largely determined by its interactions with various biomolecules. It has been found to exhibit potent inhibitory activities against enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . The compound’s ability to inhibit these enzymes suggests that it may interact with them in a manner that prevents their normal functioning.

Cellular Effects

The cellular effects of this compound are largely related to its enzyme inhibitory activities. By inhibiting key enzymes, this compound can significantly influence cell function. For instance, its antimicrobial activity suggests that it may interfere with essential metabolic processes in microbial cells

Molecular Mechanism

Its potent enzyme inhibitory activities suggest that it may bind to these enzymes and prevent them from catalyzing their respective reactions

Metabolic Pathways

Given its enzyme inhibitory activities, it may interact with enzymes involved in various metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide typically involves the cyclocondensation of appropriate hydrazine derivatives with thioamides or dithioesters. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid .

Industrial Production Methods

This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-methoxy-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide has several scientific research applications:

Properties

IUPAC Name

N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2S/c1-13-4-5(12)8-6-9-10-7-11(6)2-3-14-7/h2-4H2,1H3,(H,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUGQNOARYBYLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=NN=C2N1CCS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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